3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal
Overview
Description
3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal, also known as DIADG, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DIADG is a versatile reagent that can be used in a variety of chemical reactions, making it a valuable tool in organic synthesis.
Scientific Research Applications
Synthesis and Chemical Reactions
3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal and its derivatives are primarily utilized in various synthetic and chemical reactions. For instance, tri-O-acetyl-D-glucal undergoes reactions with alcohols to produce 2,3-dideoxy-D-erythro-hex-2-enopyranosides, which are important in synthesizing certain crystalline compounds and disaccharide derivatives (Ferrier & Prasad, 1969). Furthermore, these compounds can undergo bromochlorination, as demonstrated in the electrochemical bromochlorination of peracetylated glycals, yielding various chlorides in high yields (Damljanović et al., 2011).
Glycosidation and Carbohydrate Chemistry
Another significant application is in glycosidation processes. For example, the treatment of tri-O-acetyl-D-glucal with alcohols and phenols in the presence of InCl3/CH2Cl2 at ambient temperature produces 2,3-unsaturated glycopyranosides efficiently (Babu & Balasubramanian, 2000). This demonstrates its utility in the field of carbohydrate chemistry, particularly in the synthesis of unsaturated glycosides.
Catalysis and Organic Transformations
In catalysis, these compounds play a role in various organic transformations. For instance, perchloric acid supported on silica gel was used to convert glucals into 2,3-unsaturated-O-glucosides, showing the potential of these compounds in catalyzed organic reactions (Agarwal et al., 2004). This highlights the versatility of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal in facilitating various chemical transformations.
Stereocontrolled Synthesis
The stereocontrolled synthesis of derivatives is another critical application. For instance, the synthesis of 2,3-unsaturated pseudoglycosides promoted by ultrasound, using 3,4,6-tri-O-acetyl-D-glucal, shows the importance of these compounds in achieving specific stereochemistry in synthetic chemistry (Regueira et al., 2016) This application is significant for the production of compounds with precise molecular orientations, which can be critical in fields like drug design and biomolecular engineering.
properties
IUPAC Name |
[(2R,3S,4R)-3-acetyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O6Si/c1-12(2)26(13(3)4,14(5)6)23-11-18-19(25-16(8)21)17(9-10-22-18)24-15(7)20/h9-10,12-14,17-19H,11H2,1-8H3/t17-,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFMTAHXVXFZEZ-QRVBRYPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471262 | |
Record name | 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal | |
CAS RN |
308796-41-0 | |
Record name | 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.